4-(1-Benzothiophen-3-ylmethyl)morpholine
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Overview
Description
4-(1-Benzothiophen-3-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzothiophen-3-ylmethyl)morpholine typically involves the reaction of 1-benzothiophene-3-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzothiophen-3-ylmethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to a more saturated form.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of morpholine derivatives.
Scientific Research Applications
4-(1-Benzothiophen-3-ylmethyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Benzothiophen-3-ylmethyl)morpholine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzothiophen-2-ylmethyl)morpholine
- 4-(2-Benzothiophen-3-ylmethyl)morpholine
- 4-(1-Benzofuran-3-ylmethyl)morpholine
Uniqueness
4-(1-Benzothiophen-3-ylmethyl)morpholine is unique due to the specific positioning of the benzothiophene moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
4-(1-benzothiophen-3-ylmethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-2-4-13-12(3-1)11(10-16-13)9-14-5-7-15-8-6-14/h1-4,10H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLVYAPRKUSISV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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